molecular formula C7H8N2O2 B3345133 3,6-Dimethylpyridazine-4-carboxylic acid CAS No. 1017485-56-1

3,6-Dimethylpyridazine-4-carboxylic acid

Cat. No.: B3345133
CAS No.: 1017485-56-1
M. Wt: 152.15 g/mol
InChI Key: RDTNGZBVMDDUJF-UHFFFAOYSA-N
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Description

3,6-Dimethylpyridazine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

One area of research involving 3,6-dimethylpyridazine-4-carboxylic acid derivatives is in the synthesis and structural analysis of novel compounds. For instance, derivatives of this acid have been used to synthesize mononuclear ReI complexes, which exhibit unique molecular structures with non-regular octahedrons around the rhenium(I) center. These studies reveal insights into intramolecular hydrogen bonding and the coplanarity of molecular fragments, contributing to our understanding of molecular geometry and intermolecular interactions (Saldías et al., 2020).

Anticancer Activity

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and tested for their anticancer activity. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This line of research is crucial for the development of new therapeutic agents (Abdellatif et al., 2014).

Reactivity Towards Electrophilic Reagents

Studies also explore the reactivity of functionally substituted N-alkylazoles, including those derived from this compound, towards various electrophilic reagents. These reactions have led to the creation of a variety of substituted new pyrazoles, contributing to the field of organic synthesis and offering potential applications in developing pharmaceuticals and other functional materials (Mohamed et al., 2001).

Synthesis via Intermolecular Cycloaddition

Research into the synthesis of 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives through intermolecular [3+2] cycloaddition represents another scientific application. This process illustrates the utility of this compound derivatives in constructing complex molecular architectures, aiding in the development of novel organic compounds with potential applications in various fields (Liu et al., 2000).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are crucial for identifying new compounds that can serve as the basis for developing new antibiotics or antifungal agents, addressing the ongoing challenge of antibiotic resistance (Cetin & Bildirici, 2016).

Properties

IUPAC Name

3,6-dimethylpyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-6(7(10)11)5(2)9-8-4/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNGZBVMDDUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017485-56-1
Record name 3,6-dimethylpyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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